REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:11].[Mn]([O-])(=O)(=O)=[O:13].[K+].[OH2:18]>>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]([OH:13])=[O:18] |f:1.2|
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Name
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|
Quantity
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3.95 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC(=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
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24.6 g
|
Type
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reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
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200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After 2h the reaction mixture was filtered hot
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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FC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |